Benzoxepine Confers 5-Fold Potency Advantage Over Benzopyran in PI3Kα Inhibition
In a direct comparative study of thienobenzoxepin inhibitors targeting PI3-kinase alpha, benzoxepin derivative 4 exhibited a 5-fold increase in potency relative to the corresponding benzopyran analog 1f [1]. The benzoxocane analog 5 showed negligible PI3Kα inhibition, establishing the benzoxepine ring size as optimal for this target [1]. The potency enhancement is attributed to improved hydrogen bonding geometry with hinge residue Val882 and enhanced binding pocket occupancy conferred by the seven-membered oxepin ring [1].
| Evidence Dimension | PI3Kα inhibitory potency |
|---|---|
| Target Compound Data | Benzoxepin derivative 4 (thienobenzoxepin) with PI3Kα inhibition |
| Comparator Or Baseline | Benzopyran analog 1f (thienobenzopyran) |
| Quantified Difference | 5-fold greater potency for benzoxepin vs benzopyran |
| Conditions | In vitro PI3Kα enzymatic assay |
Why This Matters
This demonstrates that the seven-membered benzoxepine ring provides a specific conformational advantage for PI3Kα inhibition that cannot be achieved with the six-membered benzopyran scaffold, directly impacting hit-to-lead optimization decisions.
- [1] Structure-based design of thienobenzoxepin inhibitors of PI3-kinase. Claim #2: Benzoxepin 4 showed 5-fold increased potency over benzopyran 1f. Academia.edu. View Source
